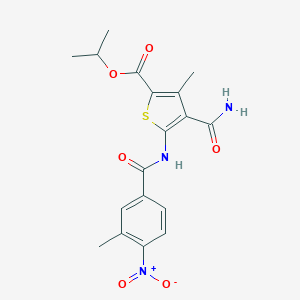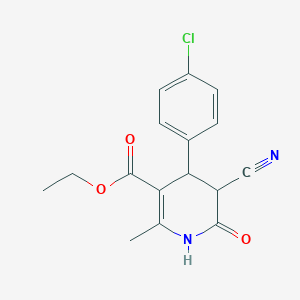
4-Chloro-5-nitro-2-methyl-6-(2-methyl-1-piperidinyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-5-nitro-2-methyl-6-(2-methyl-1-piperidinyl)pyrimidine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a pyrimidine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Wirkmechanismus
The mechanism of action of 4-Chloro-5-nitro-2-methyl-6-(2-methyl-1-piperidinyl)pyrimidine is not fully understood. However, studies have suggested that this compound may act by inhibiting certain enzymes and signaling pathways involved in inflammation and tumor growth. It may also modulate neurotransmitter systems in the brain, thereby potentially improving cognitive function.
Biochemical and Physiological Effects:
Studies have shown that 4-Chloro-5-nitro-2-methyl-6-(2-methyl-1-piperidinyl)pyrimidine exhibits potent anti-inflammatory, antitumor, and antiviral activity. It has also been found to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. Additionally, this compound has been shown to have low toxicity and good bioavailability, making it a promising candidate for further development as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-Chloro-5-nitro-2-methyl-6-(2-methyl-1-piperidinyl)pyrimidine is its potent activity against a wide range of targets, including inflammation, tumors, and viruses. Additionally, this compound has been shown to have low toxicity and good bioavailability, making it a promising candidate for further development as a therapeutic agent. However, one limitation of this compound is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for the study of 4-Chloro-5-nitro-2-methyl-6-(2-methyl-1-piperidinyl)pyrimidine. One potential direction is the development of this compound as a therapeutic agent for the treatment of inflammation, tumors, and viral infections. Another potential direction is the study of this compound's mechanism of action, which may provide insights into the development of new therapeutic agents. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans.
Synthesemethoden
Several methods have been developed for the synthesis of 4-Chloro-5-nitro-2-methyl-6-(2-methyl-1-piperidinyl)pyrimidine. One of the most commonly used methods involves the reaction of 4-chloro-5-nitro-2-methylpyrimidine with 2-methylpiperidine in the presence of a catalyst such as palladium on carbon. This method yields the desired compound in high yield and purity.
Wissenschaftliche Forschungsanwendungen
4-Chloro-5-nitro-2-methyl-6-(2-methyl-1-piperidinyl)pyrimidine has been studied extensively for its potential therapeutic applications. This compound has been found to exhibit anti-inflammatory, antitumor, and antiviral activity. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
Produktname |
4-Chloro-5-nitro-2-methyl-6-(2-methyl-1-piperidinyl)pyrimidine |
|---|---|
Molekularformel |
C11H15ClN4O2 |
Molekulargewicht |
270.71 g/mol |
IUPAC-Name |
4-chloro-2-methyl-6-(2-methylpiperidin-1-yl)-5-nitropyrimidine |
InChI |
InChI=1S/C11H15ClN4O2/c1-7-5-3-4-6-15(7)11-9(16(17)18)10(12)13-8(2)14-11/h7H,3-6H2,1-2H3 |
InChI-Schlüssel |
XWIFUKJBNJMQNM-UHFFFAOYSA-N |
SMILES |
CC1CCCCN1C2=C(C(=NC(=N2)C)Cl)[N+](=O)[O-] |
Kanonische SMILES |
CC1CCCCN1C2=C(C(=NC(=N2)C)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-cyano-N,N-diethyl-3-methyl-5-{[(2-phenylcyclopropyl)carbonyl]amino}thiophene-2-carboxamide](/img/structure/B259432.png)

![5-{[6-Tert-butyl-3-(methoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-5-oxopentanoic acid](/img/structure/B259438.png)


methanone](/img/structure/B259442.png)
![4-[(diethylamino)sulfonyl]-N-(2-phenylethyl)-2-thiophenecarboxamide](/img/structure/B259445.png)
![ethyl (2Z)-5-amino-6-cyano-7-(5-methylfuran-2-yl)-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-8-carboxylate](/img/structure/B259448.png)

![12H-Dibenzo[d,g][1,3]dioxocin-6-carboxylic acid](/img/structure/B259452.png)



![[3-(4-Methylphenyl)-5-isoxazolyl]acetonitrile](/img/structure/B259480.png)